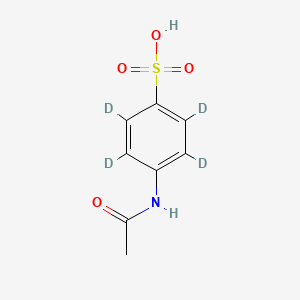

4-Acetamidobenzenesulfonic Acid-d4 (Major)

Description

Fundamental Principles of Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org The reactant is labeled by replacing specific atoms with their isotopes, and the position of these isotopes in the products is then determined to understand the pathway the atoms took. wikipedia.org The key principle behind this is that isotopes of an element have the same number of protons and electrons, and thus exhibit nearly identical chemical properties. researchgate.net However, the difference in the number of neutrons results in a difference in mass. researchgate.net This mass difference can be detected by techniques such as mass spectrometry, allowing researchers to distinguish the labeled molecules from their non-labeled counterparts. wikipedia.org

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and are frequently used in these studies. researchgate.net The choice of isotope depends on the specific research question and the analytical techniques available. nih.gov

Broad Applications of Deuterium in Academic Investigations

Deuterium, a stable isotope of hydrogen, has found extensive applications across various scientific fields. In pharmaceutical research, deuterated compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction involving the C-D bond is slower than the corresponding C-H bond. This can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.

In environmental science, deuterium is used as a tracer to study water cycles and pollutant pathways. In materials science, the incorporation of deuterium can enhance the properties of certain materials, such as increasing the lifetime of organic light-emitting diodes (OLEDs). Furthermore, deuterated solvents are routinely used in nuclear magnetic resonance (NMR) spectroscopy to avoid interference from solvent protons in the spectra of the analyte.

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPVMSLLKQTRMG-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Deuteration Methodologies for Aromatic Compounds

Contemporary Strategies for Deuterium (B1214612) Incorporation

Modern synthetic chemistry offers a diverse toolkit for introducing deuterium into aromatic frameworks. These methods range from direct hydrogen isotope exchange to more complex functional group transformations, each with specific advantages regarding selectivity, efficiency, and substrate scope. researchgate.net

Hydrogen Isotope Exchange (HIE) is a powerful and direct method for deuterium incorporation, allowing for the late-stage modification of complex molecules by swapping C-H bonds for C-D bonds without altering the core structure. acs.orgresearchgate.netacs.org This approach is advantageous as it often avoids multi-step syntheses that would otherwise require deuterated starting materials. researchgate.netcore.ac.uk The reactions can be promoted by transition-metal catalysts, acids, or bases. researchgate.netnih.gov

Transition-metal-catalyzed HIE often involves iridium, rhodium, ruthenium, or palladium complexes. core.ac.ukresearchgate.netnih.gov For instance, Crabtree's catalyst and related iridium complexes are known to facilitate HIE via reversible oxidative addition, typically using deuterium gas (D₂) as the isotope source. researchgate.netnih.gov The mechanism involves the activation of a C-H bond by the metal center. acs.org In acid-catalyzed HIE, a common mechanism is electrophilic aromatic substitution, where a deuterated acid (like D₂SO₄ or CF₃COOD) provides a source of D⁺ that attacks the electron-rich positions of the aromatic ring. google.comnih.gov This method is particularly effective for aromatic systems activated by electron-donating groups. nih.gov Metal-free HIE can also be achieved using catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which activates deuterium oxide (D₂O) to act as an electrophilic deuterium source for electron-rich aromatics. tcichemicals.comacs.org

| Catalyst System | Deuterium Source | Typical Substrates | Mechanism / Key Feature |

| Iridium Complexes (e.g., Crabtree's Catalyst) | D₂ gas | Arenes, heteroarenes | Reversible oxidative addition; often requires directing groups for selectivity. researchgate.netnih.gov |

| Rhodium Complexes | D₂O | Arenes with directing groups (e.g., carboxylic acids) | C-H activation directed by a functional group, enabling ortho-deuteration. acs.org |

| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) | D₂O | Electron-rich aromatics and heterocycles | Lewis acid catalysis; weakens the O-D bond in D₂O, generating an electrophilic deuterium source. tcichemicals.comacs.org |

| Cobalt Complexes | D₂ gas | Alkylarenes (benzylic C(sp³)-H bonds) | Stereoretentive HIE at C(sp³)-H bonds adjacent to aromatic rings. nih.gov |

| Deuterated Brønsted Acids (e.g., CF₃COOD) | CF₃COOD | Aromatic amines and amides | Electrophilic aromatic substitution; deuteration occurs at electron-rich positions. nih.gov |

| Alkali-Metal Bases (e.g., CsHMDS) | D₂ gas, DMSO-d₆ | Arenes, heterocycles | Can activate both D₂ and C-H bonds, enabling deuteration of even unreactive arenes. researchgate.netnih.gov |

A summary of representative catalytic systems for Hydrogen Isotope Exchange (HIE) reactions.

Beyond direct H-D exchange, deuterium can be incorporated by transforming existing functional groups. These methods are particularly useful when HIE is not feasible or does not provide the desired regioselectivity. researchgate.net

Reductive deuteration involves the addition of deuterium across unsaturated bonds, such as alkenes or alkynes, or the reduction of carbonyl groups. researchgate.netorganic-chemistry.org For example, α,α-dideuterio benzyl (B1604629) alcohols can be synthesized through the reductive deuteration of aromatic esters using samarium(II) iodide and D₂O. organic-chemistry.org This approach offers a pathway to specific labeling patterns that are inaccessible through HIE.

Dehalogenative deuteration is another powerful strategy that involves replacing a halogen atom (I, Br, Cl) on an aromatic ring with a deuterium atom. researchgate.netresearchgate.net This reaction is often catalyzed by palladium, such as palladium on carbon (Pd/C), and can use various deuterium sources. researchgate.net A notable advantage of this technique is its absolute regioselectivity; the deuterium is incorporated precisely at the previous site of the halogen. This allows for the synthesis of specifically mono-deuterated compounds. researchgate.net For instance, visible-light-driven deutero-deamination of arylazo sulfones in deuterated solvents provides an efficient, metal-free route to monodeuterated aromatics. nih.gov

| Technique | Description | Typical Reagents | Key Advantage |

| Reductive Deuteration | Addition of deuterium across a double/triple bond or reduction of a carbonyl group. | SmI₂/D₂O, Catalysts with D₂ gas | Access to specific labeling patterns (e.g., dideuteration at a benzylic position). organic-chemistry.org |

| Dehalogenative Deuteration | Replacement of a halogen atom on an aromatic ring with deuterium. | Pd/C, D₂O; Electrocatalysis | Absolute regiocontrol; deuterium is placed exactly where the halogen was. researchgate.netresearchgate.net |

Comparison of reductive and dehalogenative deuteration techniques.

To address the limitations of traditional batch synthesis, such as long reaction times and scalability issues, modern techniques like flow chemistry and microwave-assisted synthesis have been developed. tn-sanso.co.jpnih.gov These methods offer significant improvements in efficiency, safety, and control over reaction conditions. ansto.gov.autn-sanso.co.jp

Microwave-assisted deuteration utilizes microwave irradiation to rapidly heat the reaction mixture. tn-sanso.co.jpnih.gov This can dramatically reduce reaction times from hours to minutes and often improves yields. For example, the perdeuteration of polycyclic aromatic hydrocarbons has been achieved in just one hour using microwave irradiation with potassium tert-butoxide in DMF-d7. nih.gov

Flow synthesis involves continuously pumping reagents through a reactor, often a heated tube containing a catalyst. tn-sanso.co.jpnih.gov This technique provides superior control over temperature and pressure, enhances heat and mass transfer, and allows for safe operation under conditions that would be hazardous in a large batch reactor. ansto.gov.autn-sanso.co.jp Flow systems can be automated and scaled up simply by running the process for a longer duration, resolving production capacity limitations. tn-sanso.co.jp A flow-type microwave reactor combining both technologies has been developed, demonstrating very high reaction and heating efficiencies for synthesizing deuterated aromatic compounds using a platinum catalyst and D₂O. tn-sanso.co.jp

| Feature | Batch Synthesis | Microwave-Assisted Synthesis | Flow Synthesis |

| Heating | Slow, inefficient (conduction/convection) | Rapid, direct, uniform heating | Highly efficient, rapid heating and cooling tn-sanso.co.jp |

| Reaction Time | Often hours to days google.com | Minutes to hours nih.gov | Seconds to minutes tn-sanso.co.jp |

| Scalability | Limited by reactor size; difficult to scale | Limited by microwave cavity size | Easily scalable by continuous operation tn-sanso.co.jpnih.gov |

| Safety | Risks associated with high pressure/temperature in large vessels | Generally safer due to smaller volumes | High safety with high T/P; small reaction volumes ansto.gov.autn-sanso.co.jp |

| Process Control | Difficult to control temperature gradients | Good temperature control | Precise control over T, P, and residence time ansto.gov.au |

A comparison of batch, microwave, and flow synthesis methodologies for deuteration.

Controlling the specific position of deuterium incorporation (regioselectivity) is crucial, as the therapeutic and physical properties of a deuterated molecule depend on which C-H bonds are replaced. uniupo.itnih.gov Several strategies have been developed to achieve high regioselectivity in the deuteration of complex aromatic compounds.

One of the most common approaches is the use of directing groups . Functional groups on the aromatic ring, such as carboxylic acids, amides, or anilines, can coordinate to a metal catalyst and direct the C-H activation to a specific position, typically the ortho-position. acs.orgresearchgate.net For example, cationic rhodium(III) catalysts have been shown to effectively catalyze the ortho-deuteration of aromatic carboxylic acids using D₂O as both the solvent and deuterium source. acs.org Similarly, nanostructured iron catalysts can selectively deuterate anilines and phenols. nih.gov

The inherent electronic properties of the substrate also guide regioselectivity. In electrophilic aromatic substitution reactions, deuterium is directed to the most electron-rich positions. acs.org For instance, B(C₆F₅)₃-catalyzed deuteration of electron-rich aromatics occurs at specific sites based on electronic activation. tcichemicals.comacs.org A novel, metal-free method uses photoexcitation to increase the basicity of aromatic compounds, enabling selective deuteration at positions that are typically difficult to access. nih.gov

While stereoselectivity is more commonly discussed for C(sp³) centers, it is relevant for deuterating benzylic positions adjacent to an aromatic ring. Cobalt-catalyzed HIE has been shown to proceed with stereoretention at benzylic stereocenters, a significant achievement for labeling chiral molecules. nih.gov

| Method | Catalyst/Reagent | Directing Group / Principle | Selectivity |

| Directing Group-Assisted C-H Activation | Cationic Rh(III) acs.org | Carboxylic Acid | Ortho-deuteration |

| Directing Group-Assisted C-H Activation | Nanostructured Fe nih.gov | Amine, Hydroxyl | Ortho-deuteration |

| Electronic-Guided Substitution | B(C₆F₅)₃ / D₂O acs.org | Electron-donating groups | Deuteration at most electron-rich positions |

| Photochemical Activation | UV light / HFIP-d₁ nih.gov | Excited-state basicity | Site-selectivity diverted from ground-state rules |

| Stereoretentive Benzylic HIE | Cobalt α-diimine complexes nih.gov | N/A | Retains existing stereochemistry at benzylic C(sp³)-H |

Summary of approaches for achieving regioselective and stereoselective deuteration.

Challenges and Innovations in Deuteration Efficiency and Selectivity for Complex Molecules

Despite significant progress, the synthesis of deuterated compounds, particularly complex molecules for pharmaceutical applications, faces several challenges. uniupo.ityoutube.com Key hurdles include the high cost and limited availability of deuterium sources (especially D₂ gas), the need for expensive noble metal catalysts, achieving high levels of deuterium incorporation, and ensuring functional group tolerance under harsh reaction conditions. youtube.comthalesnano.com Furthermore, controlling regioselectivity in a molecule with multiple potential reaction sites remains a significant challenge. ansto.gov.au Another subtle challenge is the potential for "metabolic switching," where blocking one metabolic pathway through deuteration may simply activate another, negating the intended therapeutic benefit. nih.govmusechem.com

To overcome these obstacles, research has focused on several key areas of innovation:

Cost-Effective Catalysts: There is a strong push to replace expensive noble metals like iridium and rhodium with catalysts based on abundant and cheaper metals such as iron and cobalt. researchgate.netnih.gov Recently, an atomically dispersed Fe–P pair-site catalyst demonstrated superior efficiency in deuterating arenes using D₂O, showcasing the potential of low-cost, non-noble metal single-atom catalysts. researchgate.net

Nanocatalysis: Using metal nanoparticles as catalysts offers a bridge between homogeneous and heterogeneous catalysis, often providing high activity and selectivity. acs.org Nanocatalysts can be engineered to control deuterium incorporation in complex molecules, including pharmaceuticals and peptides. acs.orgacs.org

Advanced Methodologies: The development of flow chemistry and microwave-assisted reactions has been a major innovation, enabling safer, faster, and more scalable deuteration processes. ansto.gov.autn-sanso.co.jp Photoredox catalysis is also emerging as a powerful, metal-free method to achieve HIE under mild conditions, often with unique selectivity. nih.gov

Improved Deuterium Sources: While D₂ gas is highly effective, its handling can be difficult. thalesnano.com Innovations include methods that use D₂O, a cheaper and safer deuterium source, in combination with catalysts that can activate it efficiently. ansto.gov.auresearchgate.net Systems that generate D₂ gas in situ from D₂O and a reducing agent like aluminum also provide a safer and more convenient alternative to handling pressurized gas cylinders. nih.gov

These ongoing innovations are critical for making the synthesis of complex deuterated molecules like 4-Acetamidobenzenesulfonic Acid-d4 more efficient, cost-effective, and scalable, thereby supporting their application in advanced research and drug development. youtube.comnih.gov

Quantitative Analytical Applications of Deuterated Compounds

Role of Deuterated Analogs as Internal Standards in High-Precision Measurements

In quantitative analysis, the primary goal is to determine the exact amount of a substance (analyte) in a sample. Deuterated analogs of the analyte, like 4-Acetamidobenzenesulfonic Acid-d4, are frequently employed as internal standards to achieve this with high precision. clearsynth.comwisdomlib.org An internal standard is a known amount of a compound added to a sample prior to analysis. By comparing the analytical response of the analyte to that of the internal standard, variations that can occur during sample preparation and analysis can be corrected for, leading to more accurate and reliable results. scioninstruments.com

Stable isotope-labeled internal standards, including deuterated compounds, are considered the "gold standard" in many quantitative assays because they closely mimic the behavior of the analyte throughout the analytical process. nih.govscioninstruments.com

Precision and Accuracy Enhancement in Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for quantitative analysis in various fields, including pharmaceuticals and environmental science. clearsynth.comscioninstruments.com The use of deuterated internal standards, such as 4-Acetamidobenzenesulfonic Acid-d4, is crucial for enhancing the precision and accuracy of quantitative MS methods. texilajournal.comlcms.cz

These standards are nearly identical to their non-deuterated counterparts but have a different mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard. scioninstruments.com This distinction is fundamental to their function in improving the quality of quantitative data.

Compensation for Matrix Effects and Ionization Variability

One of the significant challenges in MS-based quantification is the "matrix effect." This phenomenon occurs when other components in a complex sample matrix, such as plasma or urine, interfere with the ionization of the analyte, leading to either suppression or enhancement of its signal. waters.commyadlm.org This variability in ionization can significantly impact the accuracy of the measurement.

Deuterated internal standards are highly effective at compensating for these matrix effects. clearsynth.comwaters.com Because the deuterated standard is chemically almost identical to the analyte, it experiences similar matrix effects and variations in ionization efficiency. texilajournal.comacs.org By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to a more accurate quantification of the analyte. researchgate.net

| Analyte | Matrix | Quantification without Internal Standard (% Accuracy) | Quantification with Deuterated Internal Standard (% Accuracy) |

|---|---|---|---|

| Pesticide A | Cannabis Flower | 65% | 98% |

| Mycotoxin B | Cannabis Concentrate | 140% | 102% |

| Drug Metabolite C | Human Plasma | 72% | 99% |

This table illustrates a representative example of how the use of a deuterated internal standard can significantly improve the accuracy of quantitative results by compensating for matrix effects in different complex samples.

Method Validation and Reproducibility in Quantitative MS

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. clearsynth.com The use of deuterated internal standards is an integral part of the validation of quantitative MS methods, ensuring their robustness and reliability. texilajournal.com

By including a deuterated internal standard in the validation process, factors such as extraction recovery, and instrument response can be monitored and controlled for. nih.govscispace.com This leads to improved method reproducibility, meaning that the method will consistently produce accurate results over time and across different laboratories. nist.gov Regulatory bodies often recommend or require the use of stable isotope-labeled internal standards for bioanalytical method validation. scispace.com

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful analytical technique that can be used for the precise and accurate quantification of substances. sigmaaldrich.com Unlike MS, qNMR is based on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.net

Principles of Signal Proportionality and Reference Standards in qNMR

The fundamental principle of qNMR is that the integral of a resonance signal is directly proportional to the molar concentration of the nuclei responsible for that signal. researchgate.netenfsi.eu This inherent quantitative nature of NMR allows for the determination of the concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a reference standard of known concentration. fujifilm.com

The purity of a sample can be calculated using the following formula:

Psample = (Sstd / Ssample) × (Nsample / Nstd) × (Msample / Mstd) × (mstd / msample) × Pstd

Where:

P = Purity

S = Integrated area of the peak

N = Number of protons

M = Molecular weight

m = Prepared mass

sample = Analyte

std = Internal Standard

This direct relationship allows for accurate quantification without the need for compound-specific response factors that are often required in other analytical techniques. usp.org

Selection Criteria for Deuterated Internal Standards in qNMR

The selection of an appropriate internal standard is crucial for obtaining accurate and reliable results in qNMR. researchgate.netacanthusresearch.com While not always necessary for the internal standard to be deuterated in qNMR, a deuterated analog of the analyte, such as 4-Acetamidobenzenesulfonic Acid-d4, can be advantageous in certain situations. The primary criteria for selecting a qNMR internal standard include:

High Purity: The internal standard must have a well-characterized and high purity to ensure accurate quantification. resolvemass.ca

Chemical Stability: The standard should be stable in the NMR solvent and not react with the analyte or other components in the sample. resolvemass.canih.gov

Solubility: It must be soluble in the same deuterated solvent as the analyte. bipm.orgfujifilm.com

Signal Separation: The NMR signals of the internal standard must not overlap with the signals of the analyte. acanthusresearch.comfujifilm.com

Simple Spectrum: Ideally, the standard should have a simple NMR spectrum with one or a few sharp singlet peaks in a region of the spectrum that is free from other signals. fujifilm.com

| Criterion | Rationale | Example of a Suitable Characteristic |

|---|---|---|

| High Purity | Ensures the accuracy of the known concentration. | Certified purity of ≥99.5%. |

| Chemical Stability | Prevents degradation or reaction during the experiment. | No change in the NMR spectrum over 24 hours. |

| Good Solubility | Ensures a homogeneous solution for accurate measurement. | Soluble in common deuterated solvents like D₂O, DMSO-d₆, or CD₃OD. researchgate.net |

| Non-overlapping Signals | Allows for accurate integration of both analyte and standard signals. | A sharp singlet in a clear region of the spectrum. |

Deuterium (B1214612) Labeling for Tracing Metabolic Pathways and Chemical Transformations

Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher mass. This mass difference is readily detectable by mass spectrometry, allowing researchers to distinguish the labeled compound from its endogenous, unlabeled form. nih.govescholarship.org This principle is the foundation for its use in tracing the metabolic fate of substances and elucidating the mechanisms of chemical reactions. nih.gov

Specific Application of 4-Acetamidobenzenesulfonic Acid-d4 as a Labeled Metabolite Standard

In the quantitative analysis of biological samples, 4-Acetamidobenzenesulfonic Acid-d4 is primarily employed as an internal standard for the accurate measurement of its non-labeled counterpart, 4-Acetamidobenzenesulfonic acid. pharmaffiliates.comcphi-online.com The latter is a metabolite of sulfanilic acid, a compound used in the manufacturing of dyes and sulfa drugs. scbt.comnih.govnih.gov Understanding the concentration of this metabolite is crucial for toxicological and environmental monitoring studies.

The use of a deuterated internal standard is particularly advantageous in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govuab.edumdpi.com The near-identical chemical and physical properties of the deuterated standard and the analyte ensure that they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior allows the deuterated standard to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and accurate quantification. nih.gov

A typical workflow for the use of 4-Acetamidobenzenesulfonic Acid-d4 as an internal standard in an LC-MS/MS analysis is outlined below:

| Step | Description |

| 1. Sample Preparation | A known amount of 4-Acetamidobenzenesulfonic Acid-d4 is added to the biological or environmental sample containing the target analyte, 4-Acetamidobenzenesulfonic acid. |

| 2. Extraction | The analyte and the internal standard are extracted from the sample matrix. |

| 3. Chromatographic Separation | The extract is injected into an LC system, where the analyte and internal standard are separated from other components in the sample. |

| 4. Mass Spectrometric Detection | The eluent from the LC column is introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated internal standard. |

| 5. Quantification | The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. |

This interactive table outlines the general steps in a quantitative analysis using a deuterated internal standard.

Isotopic Tracing for Understanding Reaction Mechanisms in Biological Systems

For instance, if sulfanilic acid were to be labeled with deuterium and administered to a biological system, the appearance of deuterium in its metabolite, 4-Acetamidobenzenesulfonic acid, would confirm the metabolic conversion. Furthermore, the position of the deuterium atoms in the metabolite can reveal specific details about the enzymatic reactions involved in the acetylation process.

The data below illustrates a hypothetical experiment tracing the metabolism of deuterium-labeled sulfanilic acid.

| Time (hours) | Concentration of Deuterated Sulfanilic Acid (ng/mL) | Concentration of 4-Acetamidobenzenesulfonic Acid-d4 (ng/mL) |

| 0 | 1000 | 0 |

| 1 | 750 | 250 |

| 2 | 500 | 500 |

| 4 | 250 | 750 |

| 8 | 50 | 950 |

| 12 | <10 | >990 |

This interactive table presents hypothetical data from a metabolic tracing study, demonstrating the conversion of a deuterated parent compound to its deuterated metabolite over time.

Such studies are crucial for understanding how foreign compounds (xenobiotics) are processed in the body, which has significant implications for drug development, toxicology, and environmental health risk assessment. meduniwien.ac.at

Mechanistic and Kinetic Investigations Utilizing Deuterium Isotope Effects

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) for Reaction Mechanism Elucidation

The deuterium kinetic isotope effect (KIE) is a cornerstone of mechanistic chemistry, defined as the ratio of the rate constant of a reaction with a light isotopologue (containing hydrogen, kH) to that of its heavy counterpart (containing deuterium, kD). wikipedia.orgchemeurope.com This effect arises primarily from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. csbsju.eduias.ac.in Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, leading to a kH/kD ratio greater than one, known as a normal primary KIE. ias.ac.inlibretexts.org The magnitude of this effect, often ranging from 6 to 10 for C-H/C-D bonds, provides critical evidence for the involvement of that bond in the rate-determining step of a reaction. wikipedia.orgchemeurope.com

Primary and Secondary Isotope Effects in Rate-Determining Steps

Primary kinetic isotope effects are observed when the isotopically substituted bond is broken or formed during the rate-determining step of a reaction. libretexts.orglibretexts.orgdifferencebetween.com For instance, in a hypothetical sulfonation reaction where a C-H bond on the aromatic ring of an acetanilide (B955) derivative is cleaved in the slowest step, substituting that hydrogen with deuterium in 4-Acetamidobenzenesulfonic Acid-d4 would result in a significant decrease in the reaction rate. A measured kH/kD value in the typical range of 4-7 would strongly support a mechanism where this C-H bond cleavage is the rate-limiting event. libretexts.org

Conversely, secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgdifferencebetween.com These effects are generally much smaller than primary KIEs, with typical values for deuterium substitution being in the range of 1.0 to 1.4. wikipedia.org SKIEs are further classified by their position relative to the reaction center (α, β, etc.). libretexts.org For example, in a nucleophilic substitution reaction at the sulfur atom of the sulfonyl group, placing deuterium on the adjacent aromatic ring (as in 4-Acetamidobenzenesulfonic Acid-d4) could induce a small SKIE. The magnitude and direction (kH/kD > 1 for normal, kH/kD < 1 for inverse) of the SKIE can provide information about changes in hybridization or steric environment at the reaction center in the transition state. csbsju.edu

Solvent Isotope Effects on Acid-Base Equilibria and Solvolysis Reactions

When a reaction is conducted in a deuterated solvent like heavy water (D₂O) instead of H₂O, a solvent isotope effect can be observed. This is particularly relevant for reactions involving acid-base equilibria and solvolysis. Generally, organic and inorganic acids are weaker in D₂O than in H₂O, with pKa values often increasing by about 0.5 units. nih.govchem-station.com This is because the O-D bond in D₃O⁺ is more stable (has a lower zero-point energy) than the O-H bond in H₃O⁺, making D₃O⁺ a weaker acid. stackexchange.com For 4-Acetamidobenzenesulfonic acid, which possesses a strongly acidic sulfonic acid group, its dissociation would be less favorable in D₂O compared to H₂O. cymitquimica.comsolubilityofthings.com

In solvolysis reactions, such as the hydrolysis of related sulfonate esters, the solvent can act as a reactant. libretexts.org The hydrolysis of sulfonate esters can proceed through different mechanisms, and solvent isotope effects can help distinguish between them. nih.govrsc.orgnih.gov For example, a reaction involving a pre-equilibrium protonation of the sulfonate ester would be faster in D₂O, an inverse solvent isotope effect (kH/kD < 1), because D₃O⁺ is a stronger acid than H₃O⁺ is not the case, but rather D₃O⁺ is a weaker acid. The rate enhancement is due to a combination of factors including the relative concentrations of the protonated substrate in H₂O versus D₂O. chem-station.com Conversely, if the nucleophilic attack by the solvent is the rate-determining step, a normal KIE (kH/kD > 1) might be observed.

Quantitative Analysis of Isotope Effects on Reaction Rates and Selectivity

The quantitative measurement of KIEs offers a precise tool for dissecting reaction mechanisms. escholarship.org For reactions with multiple steps, the observed KIE can be influenced by the rate constants of steps other than the C-H bond cleavage. nih.gov The intrinsic KIE (the true effect on the bond-breaking step) can be masked if other steps are partially or fully rate-limiting. chemeurope.com

For example, consider a reaction where 4-Acetamidobenzenesulfonic Acid-d4 is a substrate. By measuring the rates of reaction for both the deuterated and non-deuterated forms under identical conditions, the kH/kD ratio can be calculated. This experimental value can then be compared to theoretical predictions for different proposed mechanisms.

Table 1: Hypothetical Kinetic Isotope Effects for Reactions of 4-Acetamidobenzenesulfonic Acid This table presents hypothetical data for illustrative purposes.

| Reaction Type | Isotopic Position | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Ring C-D | 6.5 | C-H bond cleavage is the rate-determining step. libretexts.org |

| Sulfonate Ester Hydrolysis | Solvent (H₂O/D₂O) | 0.7 | Pre-equilibrium protonation step likely involved. chem-station.com |

| N-Deacetylation | Amide N-H(D) | 2.1 | N-H bond cleavage is partially rate-limiting. |

Isotopic labeling can also influence reaction selectivity. In competitive reactions where a molecule has multiple reactive sites, the presence of a deuterium atom can disfavor reaction at that site due to the primary KIE, potentially increasing the yield of products formed by reaction at other, non-deuterated sites. This phenomenon, known as metabolic switching in drug metabolism studies, can be a direct consequence of the kinetic isotope effect. nih.gov

Insights into Transition States and Reaction Intermediates through Isotopic Perturbation

Isotopic substitution, particularly with deuterium, can be used as a subtle perturbation to probe the structure and energetics of transition states and reaction intermediates. solubilityofthings.com Transition state theory provides the framework for understanding how isotopic mass changes affect the energy of the transition state relative to the ground state. wikipedia.org By analyzing the magnitude of the KIE, chemists can infer details about the geometry of the transition state. For example, a maximum primary KIE is expected for a symmetrical transition state where the hydrogen is exactly halfway between the donor and acceptor atoms. csbsju.edu

The technique of isotopic perturbation of equilibrium is often studied using NMR spectroscopy. acs.org While direct observation of a transient species like a transition state is generally impossible, the effect of isotopic labeling on a nearby equilibrium can be detected. solubilityofthings.com In the context of 4-Acetamidobenzenesulfonic Acid-d4, if a reaction proceeds through a stable intermediate, the presence of deuterium could slightly alter the equilibrium constant for the formation of that intermediate. This can sometimes be observed as splitting or shifting of NMR signals, providing evidence for the existence of the intermediate and information about its structure. nih.gov Deuterium labeling experiments, followed by NMR analysis, are a powerful method to trace the path of atoms through a reaction, identify intermediates, and elucidate complex reaction pathways. acs.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation or Synonym |

|---|---|

| 4-Acetamidobenzenesulfonic Acid-d4 (Major) | N-acetylsulfanilic acid-d4 |

| 4-Acetamidobenzenesulfonic acid | N-acetylsulfanilic acid |

| Heavy Water | Deuterium oxide (D₂O) |

| Acetanilide |

Deuteration in Drug Discovery and Metabolic Profiling Research

Strategic Deuteration for Pharmacokinetic Modulation

The deliberate incorporation of deuterium (B1214612) into drug molecules is a key strategy for optimizing their pharmacokinetic properties. By slowing down metabolic processes, deuteration can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing a drug's clinical performance. nih.govpharmaffiliates.comnih.gov

Enhancing Metabolic Stability via Carbon-Deuterium Bonds

A primary driver for employing deuteration in drug design is to enhance a molecule's metabolic stability. The C-D bond is approximately six to ten times stronger than a C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. researchgate.netresearchgate.net This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down the rate of metabolic reactions where C-H bond breaking is the rate-limiting step. nih.govacs.org

For instance, deuterating metabolically vulnerable positions, or "soft spots," within a drug molecule can protect it from rapid degradation. nih.gov This increased stability can lead to a longer residence time of the active drug in the body, potentially reducing the required dose and frequency of administration. ijeat.orgingenza.com Research has shown that even modest improvements in metabolic stability in vitro, as observed with deuterated analogs of hepatitis C virus (HCV) NS5B polymerase inhibitors, can translate to significant benefits in vivo. nih.gov

Table 1: Impact of Deuteration on the Metabolic Stability of an HCV NS5B Polymerase Inhibitor

| Compound | Modification | Metabolic Half-Life (HLM, min) |

|---|---|---|

| 8 | Non-deuterated (Methoxy group) | 15 |

| 9 | Deuterated (Trideuteromethoxy group) | 25 |

HLM: Human Liver Microsomes. Data synthesized from research findings. nih.gov

Redirecting Metabolic Pathways (Metabolic Switching)

Deuteration at a primary site of metabolism can sometimes divert the metabolic process to alternative, previously minor pathways. This phenomenon, termed "metabolic switching" or "metabolic shunting," can be strategically employed to alter the metabolic profile of a drug. nih.govjuniperpublishers.com By blocking a problematic metabolic route, chemists can steer the biotransformation of a compound towards the formation of more desirable or less toxic metabolites. juniperpublishers.comresearchgate.net

For example, if a drug is metabolized into both an active metabolite and a toxic one, deuterating the position leading to the toxic metabolite can favor the formation of the active one. juniperpublishers.com However, it is important to note that metabolic switching is not always predictable and can sometimes lead to the formation of new, unexpected metabolites. nih.govnih.gov Studies on deuterated analogs of caffeine and antipyrine have demonstrated that deuterium substitution can indeed shift metabolism away from the deuterated site to other parts of the molecule. osti.govosti.gov

Impact on Oral Bioavailability and Systemic Exposure

By slowing down first-pass metabolism in the liver and gut wall, deuteration can significantly improve the oral bioavailability of a drug. researchgate.net When a drug is administered orally, it is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. If the drug is rapidly metabolized during this first pass, only a small fraction of the active compound reaches its target. By making the molecule more resistant to this initial metabolic breakdown, deuteration can increase the amount of drug that enters the bloodstream, thereby enhancing its systemic exposure. researchgate.netnih.gov

For example, the deuterated analog of enzalutamide, d3-ENT, exhibited a 102% higher area under the plasma concentration-time curve (AUC) compared to the non-deuterated version when administered orally to rats, indicating a substantial increase in systemic exposure. nih.gov Similarly, deuteration of methadone led to a 5.7-fold increase in the AUC in mice. nih.gov

Table 2: Effect of Deuteration on Systemic Exposure of Enzalutamide in Rats

| Compound | Modification | AUC (0-t) (ng·h/mL) | % Increase in Exposure |

|---|---|---|---|

| Enzalutamide | Non-deuterated | 15,300 | - |

| d3-ENT | N-trideuteromethyl | 30,900 | 102% |

AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable time point. Data from in vivo studies in rats. nih.gov

Prolongation of Biological Half-Life

A direct consequence of enhanced metabolic stability is the prolongation of a drug's biological half-life (t½), which is the time it takes for the concentration of the drug in the body to be reduced by half. wikipedia.org A longer half-life means the drug remains at therapeutic concentrations for a longer period, which can lead to a reduction in dosing frequency, improving patient compliance and convenience. researchgate.netijeat.orgjuniperpublishers.com

The first deuterated drug approved by the FDA, deutetrabenazine, is a prime example of this principle. By deuterating tetrabenazine, its active metabolites have a longer half-life, allowing for less frequent dosing and a reduction in peak plasma concentrations, which can lead to a better side-effect profile. nih.govresearchgate.net This strategy has been successfully applied to various compounds, demonstrating the broad applicability of deuteration for extending a drug's duration of action. researchgate.net

Research into Reduced Formation of Undesired Metabolites through Deuteration

A significant application of deuteration in drug discovery is the potential to minimize or eliminate the formation of toxic or otherwise undesirable metabolites. juniperpublishers.comresearchgate.net Many drug candidates fail in development due to safety concerns arising from their metabolic byproducts. By strategically placing deuterium atoms at sites that lead to the formation of these harmful metabolites, their production can be significantly reduced. juniperpublishers.comnih.gov

Deuterated Analogs in the Study of Drug-Target and Drug-Enzyme Interactions

While the primary impact of deuteration is on pharmacokinetics, deuterated analogs also serve as valuable tools for studying the intricacies of drug-target and drug-enzyme interactions. aquigenbio.com Although it is generally assumed that the substitution of hydrogen with deuterium does not significantly alter a molecule's shape or electronic properties, and therefore its interaction with its biological target, recent studies have begun to question this dogma. nih.gov

The subtle changes in bond length and vibrational energy of a C-D bond compared to a C-H bond could, in some cases, influence binding affinity and selectivity. mdpi.com Furthermore, deuterated compounds are instrumental in mechanistic studies of enzyme-catalyzed reactions. By observing the kinetic isotope effect, researchers can gain insights into the rate-limiting steps of metabolic pathways and the mechanisms by which enzymes process their substrates. acs.org This information is crucial for understanding not only how drugs are metabolized but also for designing new drugs with improved properties. aquigenbio.com

Computational Chemistry and Theoretical Studies of Deuterated Systems

Application of Quantum Chemical Methods for Isotope Effects

Isotope effects, particularly the kinetic isotope effect (KIE), arise from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. Quantum chemical methods are essential for quantifying these effects, as they originate from changes in zero-point vibrational energies (ZPVE) and quantum tunneling, phenomena that can only be described by quantum mechanics. osti.gov The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) leads to the most pronounced isotope effects due to the doubling of atomic mass, making it a valuable tool for mechanistic elucidation. acs.org

Density Functional Theory (DFT) has become a routine and powerful method for the accurate prediction of deuterium isotope effects. nih.gov By calculating the electronic structure and vibrational frequencies of both the deuterated and non-deuterated isotopologues of a molecule, DFT can be used to determine the changes in zero-point energy (ZPE) between the reactant ground state and the transition state of a reaction. The C-D bond has a lower ZPE than a C-H bond, meaning more energy is typically required to break it, leading to a slower reaction rate for the deuterated compound (a "normal" KIE).

In the context of 4-Acetamidobenzenesulfonic Acid-d4, DFT calculations would be applied to model reactions such as electrophilic aromatic substitution or metabolic transformations. For instance, studies on related aromatic sulfonamides and acetanilides demonstrate that DFT can predict KIEs and elucidate reaction pathways. acs.orgresearchgate.net Computational analysis of the hydrolysis of anilides has utilized DFT to propose unified reaction mechanisms. researchgate.net Similarly, DFT calculations on benzo-fused cyclic sulfonamides have helped explain the influence of substituents on their reductive cleavage. acs.org These studies establish a reliable framework for applying DFT to predict how deuteration on the aromatic ring of 4-Acetamidobenzenesulfonic Acid-d4 would affect its reactivity in various chemical and biological processes.

Table 1: Key Applications of DFT in Isotope Effect Studies

| Application Area | Specific Insight Provided | Relevant Molecular Class |

|---|---|---|

| Mechanistic Elucidation | Distinguishes between proposed reaction pathways by comparing calculated KIEs with experimental values. | Aromatic Sulfonamides, Anilides |

| Reactivity Prediction | Quantifies the change in reaction rate upon deuteration. | Benzenesulfonic Acid, Acetanilide (B955) |

| Transition State Analysis | Characterizes the geometry and energy of transition states involving C-H/C-D bond cleavage. | Aromatic Compounds |

While DFT based on the harmonic oscillator approximation is highly effective, more advanced simulation techniques can provide a more rigorous treatment of nuclear quantum effects, such as anharmonicity and quantum tunneling. These effects are particularly important for reactions involving the transfer of hydrogen isotopes.

Path Integral (PI) simulations represent a powerful method for calculating equilibrium and kinetic isotope effects by explicitly treating nuclei as quantum particles. The path integral formalism avoids the harmonic approximation and can accurately capture the full quantum nature of molecular vibrations. acs.org

Free-Energy Perturbation (FEP) is another sophisticated technique that can be combined with path integrals (PI-FEP) to compute the free energy difference between two states, such as a protiated and a deuterated molecule. osti.gov This approach "alchemically" mutates one isotope into another during a simulation to calculate the free energy change associated with the isotopic substitution, which directly relates to the equilibrium isotope effect. For kinetic isotope effects, PI-FEP can be used to calculate the quantum mechanical partition functions for the reactant and transition states. acs.org These methods have been successfully applied to study isotope effects in complex systems, including enzymatic reactions and reactions in solution. acs.org

Molecular Modeling of Vibrational Frequencies and Zero-Point Energies in Deuterated Molecules

Molecular modeling is crucial for interpreting the vibrational spectra (infrared and Raman) of molecules and for understanding the origin of isotope effects. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the molecule due to the increased reduced mass of the vibrating atoms.

Computational methods, particularly DFT, can accurately calculate the vibrational frequencies for both normal and deuterated species. researchgate.net For 4-Acetamidobenzenesulfonic Acid-d4, deuteration on the aromatic ring would primarily affect the C-H stretching and bending modes. Calculations on acetanilide and its deuterated isotopologues have shown that deuteration of the phenyl group leads to predictable shifts in the vibrational spectra, which align well with experimental observations. science.govresearchgate.netias.ac.in

The most critical outcome of these frequency shifts is the difference in Zero-Point Energy (ZPE), the residual vibrational energy a molecule possesses even at absolute zero. researchgate.netamazonaws.com The ZPE is calculated as the sum of all vibrational mode energies at the ground state (E_ZPE = ½ Σ hν_i). Because heavier isotopes have lower vibrational frequencies (ν), a C-D bond has a lower ZPE than a C-H bond. This difference in ZPE between the reactant and the transition state is the principal contributor to the primary kinetic isotope effect. researchgate.net Computational models allow for precise calculation of the ZPE for each isotopologue, providing a quantitative basis for predicting the magnitude of the KIE. researchgate.net

Table 2: Calculated Vibrational Frequency Shifts in Acetanilide upon N-Deuteration

| Vibrational Mode | Acetanilide Frequency (cm⁻¹) | N-Deuterated Acetanilide Frequency (cm⁻¹) | Nature of the Band |

|---|---|---|---|

| Amide I (C=O stretch) | 1673 | 1658 | Primarily C=O stretching |

| Amide II | 1549 | 1120 | Combination of N-H in-plane bend and C-N stretch |

| Amide III | 1324 | 968 | Combination of C-N stretch and N-H in-plane bend |

Data derived from normal co-ordinate treatment studies on acetanilide and its deuterated form, illustrating the significant frequency shifts upon isotopic substitution, particularly for modes involving the N-H/N-D bond. ias.ac.in

Computational Insights into Deuteration Regioselectivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the regioselectivity of deuteration reactions, revealing why certain positions on a molecule are preferentially labeled. acs.org For aromatic compounds like 4-Acetamidobenzenesulfonic Acid, direct hydrogen isotope exchange (HIE) is a common labeling method, often catalyzed by transition metals like iridium or palladium. acs.org

DFT calculations can be used to model the entire catalytic cycle of such reactions. acs.org Studies on iridium-catalyzed C-H activation and deuteration of primary aromatic sulfonamides have provided detailed mechanistic insights. These computational models show that the reaction typically proceeds through several key steps:

Catalyst Activation: The precatalyst is activated to form a coordinatively unsaturated metal species.

Substrate Coordination: The sulfonamide or amide group acts as a directing group, coordinating to the metal center and positioning it near an ortho C-H bond.

C-H Activation/Oxidative Addition: The ortho C-H bond is cleaved via oxidative addition to the metal center, forming a metallacyclic intermediate.

Reductive Elimination: The intermediate reacts with a deuterium source (like D₂O or D₂ gas), leading to reductive elimination that cleaves the M-C and M-D bonds and forms the new C-D bond, regenerating the active catalyst.

By calculating the energies of the intermediates and transition states for each possible reaction pathway, DFT can predict which position on the aromatic ring is most likely to be deuterated. For 4-Acetamidobenzenesulfonic Acid, both the acetamido and sulfonic acid groups can influence the regioselectivity of metal-catalyzed H/D exchange. Computational studies can unravel the relative directing ability of these two functional groups and predict the major deuterated isotopologue, which is crucial for designing efficient and selective labeling strategies. acs.org Experimental and computational studies on the reduction of benzo-fused cyclic sulfonamides with deuterated methanol (B129727) also highlight how computational models can explain observed deuteration patterns. acs.org

Emerging Research Avenues and Future Outlook for Deuterated Compounds

Development of Novel and Efficient Deuteration Methodologies

The synthesis of selectively deuterated compounds is pivotal for their application in research and industry. researchgate.net Traditional methods for introducing deuterium (B1214612) often require harsh reaction conditions, expensive reagents, or multiple synthetic steps. researchgate.netosaka-u.ac.jp Consequently, there is a significant drive towards the development of novel, more efficient, and cost-effective deuteration methodologies.

A key area of advancement is the use of transition metal catalysis for hydrogen isotope exchange (HIE). rsc.orgdntb.gov.ua Catalysts based on palladium, rhodium, and iridium have shown remarkable efficacy in facilitating the direct exchange of hydrogen for deuterium in aromatic compounds. researchgate.netmdpi.comacs.org These methods often utilize deuterium oxide (D₂O), an inexpensive and readily available deuterium source. osaka-u.ac.jpacs.org For a compound like 4-Acetamidobenzenesulfonic Acid-d4, such catalytic methods could offer a direct route for its synthesis from the non-deuterated parent compound.

Recent research has also focused on C-H activation as a powerful tool for regioselective deuteration. rsc.orgacs.org This approach allows for the targeted replacement of specific hydrogen atoms within a molecule, providing precise control over the deuteration pattern. Manganese-catalyzed C-H activation, for example, has been explored for the selective deuteration of benzaldehydes. rsc.org Furthermore, photoredox catalysis is emerging as a mild and efficient method for H/D exchange, applicable to a wide range of substrates, including aromatic aldehydes. nih.gov

Flow synthesis is another innovative approach being developed for the production of deuterated aromatic compounds. tn-sanso.co.jp This technology offers advantages over traditional batch processes, including improved reaction efficiency, better scalability, and enhanced safety. tn-sanso.co.jp The development of such continuous manufacturing processes could be crucial for the large-scale and cost-effective production of deuterated compounds like 4-Acetamidobenzenesulfonic Acid-d4.

Table 1: Comparison of Modern Deuteration Methodologies

| Methodology | Catalyst/Reagent Examples | Deuterium Source | Key Advantages |

|---|---|---|---|

| Transition Metal-Catalyzed HIE | Palladium/Carbon, Rhodium complexes, Iridium complexes researchgate.netmdpi.comacs.org | D₂O, D₂ gas osaka-u.ac.jpacs.org | High efficiency, good functional group tolerance. |

| C-H Activation | Manganese, Ruthenium, Iridium catalysts rsc.orgresearchgate.net | D₂O rsc.org | High regioselectivity, late-stage functionalization. researchgate.net |

| Photoredox Catalysis | Organic photosensitizers nih.gov | D₂O nih.gov | Mild reaction conditions, broad substrate scope. nih.gov |

| Flow Synthesis | Heterogeneous catalysts (e.g., Pt on alumina) tn-sanso.co.jp | D₂O tn-sanso.co.jp | Scalability, improved efficiency and safety. tn-sanso.co.jp |

Advanced Applications in Systems Biology and Multi-Omics Research with Isotopic Probes

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.gov This often involves the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govbioscipublisher.com Stable isotope labeling, including the use of deuterated compounds, is a cornerstone of modern multi-omics research. biosyn.comnih.gov

In metabolomics, deuterated compounds serve as powerful probes to trace metabolic pathways and quantify metabolite turnover. nih.govcreative-proteomics.com By introducing a deuterated substrate into a biological system, researchers can follow the metabolic fate of the molecule and its downstream products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This approach provides a dynamic view of metabolism that is not attainable with traditional steady-state measurements. A compound like 4-Acetamidobenzenesulfonic Acid-d4 could potentially be used as a tracer to study the metabolism and disposition of sulfonamide-containing compounds.

Isotopic labeling is also extensively used in proteomics for the quantitative analysis of protein expression levels. biosyn.com While ¹³C and ¹⁵N are more commonly used for metabolic labeling of entire proteomes, deuterated reagents can be employed for chemical labeling strategies to compare protein abundances between different samples.

The integration of data from these different omics platforms, facilitated by the use of isotopic probes, allows for a more comprehensive understanding of cellular processes and disease mechanisms. nih.govbioscipublisher.com For instance, combining metabolomics data obtained using deuterated tracers with transcriptomics data can reveal how metabolic fluxes are regulated at the gene expression level.

Refinements in Quantitative Analytical Techniques with Deuterated Standards

The accuracy and precision of quantitative analytical measurements are paramount in many scientific fields, from pharmaceutical development to environmental monitoring. clearsynth.com Deuterated compounds, such as 4-Acetamidobenzenesulfonic Acid-d4, play a crucial role as internal standards in a variety of analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.comscioninstruments.com

An ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical procedure, including sample preparation, chromatography, and ionization in the mass spectrometer. aptochem.com Deuterated standards are considered the "gold standard" for this purpose because their physicochemical properties are very similar to their non-deuterated counterparts. scioninstruments.comscispace.com The key difference is their mass, which allows them to be distinguished from the analyte by the mass spectrometer. clearsynth.com

The use of a deuterated internal standard can effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. clearsynth.comtexilajournal.commyadlm.org This leads to significantly improved accuracy and precision in quantitative measurements. scispace.com

However, the use of deuterated standards is not without its challenges. In some cases, a "chromatographic isotope effect" can lead to a slight separation of the deuterated standard from the analyte during liquid chromatography. scispace.comhilarispublisher.com Additionally, the stability of the deuterium label is a critical consideration, as H/D exchange can occur under certain conditions. hilarispublisher.com

Recent refinements in quantitative analytical techniques focus on optimizing the use of deuterated standards. This includes the development of methods using dual deuterated isomers as surrogates to extend the linear dynamic range of an assay. mdpi.com Careful selection of the position and number of deuterium labels is also crucial to minimize potential isotope effects and ensure the stability of the standard. hilarispublisher.com For 4-Acetamidobenzenesulfonic Acid-d4, its use as an internal standard would require careful validation to ensure co-elution with the non-deuterated analyte and stability of the deuterium labels throughout the analytical process.

Table 2: Key Considerations for Using Deuterated Internal Standards in LC-MS

| Consideration | Importance | Potential Issues |

|---|---|---|

| Isotopic Purity | Ensures accurate quantification. | Contamination with the non-deuterated analyte can lead to overestimation. |

| Label Position and Stability | Prevents H/D exchange during sample processing and analysis. hilarispublisher.com | Loss of deuterium can compromise the accuracy of the measurement. hilarispublisher.com |

| Mass Difference | Sufficient mass difference to avoid spectral overlap with the analyte. aptochem.com | Insufficient mass shift can lead to interference. |

| Chromatographic Co-elution | Ensures that the standard and analyte experience the same matrix effects. aptochem.com | Isotope effects can cause chromatographic separation, leading to differential matrix effects. myadlm.org |

Utilization of Deuterated Compounds in Environmental Fate and Transport Studies (as Model Systems)

Understanding the environmental fate and transport of pollutants is essential for assessing their ecological risks and developing effective remediation strategies. alfa-chemistry.com Isotopically labeled compounds, including deuterated ones, are invaluable tools in these studies. alfa-chemistry.comresearchgate.net They act as tracers, allowing researchers to follow the movement and transformation of contaminants in complex environmental matrices such as soil, water, and biota. alfa-chemistry.comnih.gov

By introducing a known amount of a deuterated compound into a model ecosystem or environmental sample, scientists can track its degradation, adsorption to soil particles, and uptake by organisms. nih.gov The use of stable isotopes avoids the regulatory and safety concerns associated with radiolabeled compounds. acs.org

4-Acetamidobenzenesulfonic acid belongs to the class of sulfonamides, which are widely used as pharmaceuticals and can enter the environment. A deuterated analog like 4-Acetamidobenzenesulfonic Acid-d4 could serve as an excellent model system to study the environmental behavior of this class of compounds. For example, it could be used to:

Determine degradation pathways and rates: By analyzing the formation of deuterated and non-deuterated degradation products over time, researchers can elucidate the primary degradation mechanisms (e.g., biodegradation, photodegradation).

Investigate transport mechanisms: The movement of the deuterated tracer through soil columns or aquatic systems can provide insights into its mobility and potential for groundwater contamination.

Quantify bioaccumulation: Measuring the concentration of the deuterated compound in various organisms can help determine its potential to accumulate in the food chain.

The data generated from such studies are crucial for developing accurate environmental models that can predict the long-term fate and impact of pollutants. nih.gov

Q & A

Q. How is 4-Acetamidobenzenesulfonic Acid-d4 synthesized, and what characterization techniques validate its isotopic purity?

Answer: Synthesis typically involves deuterium substitution at specific positions (e.g., aromatic protons) using deuterated reagents under controlled conditions. For example, sulfonation of deuterated acetamidobenzene precursors in anhydrous environments ensures isotopic labeling . Characterization requires:

- Mass Spectrometry (MS): Confirm molecular weight (298.35 g/mol) and deuterium incorporation via isotopic peaks .

- Nuclear Magnetic Resonance (NMR): Absence of proton signals in deuterated positions (e.g., aromatic protons replaced by deuterium) .

- Infrared (IR) Spectroscopy: Validate functional groups (e.g., sulfonic acid -SO3H at ~1030 cm⁻¹, acetyl C=O at ~1660 cm⁻¹) .

Q. What are the primary applications of 4-Acetamidobenzenesulfonic Acid-d4 in biochemical research?

Answer: This compound is used as:

- Isotopic Tracer: To study metabolic pathways (e.g., sulfonamide drug metabolism) via LC-MS, leveraging deuterium’s minimal mass shift for tracking .

- Protein Modification Agent: The sulfonic acid group reacts with lysine residues, enabling site-specific protein labeling in structural studies .

- Internal Standard: Enhances quantification accuracy in mass spectrometry by compensating for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to investigate kinetic isotope effects (KIEs) in sulfonamide drug interactions using 4-Acetamidobenzenesulfonic Acid-d4?

Answer: Experimental Design:

- Variable Control: Compare reaction rates (e.g., hydrolysis) between deuterated and non-deuterated analogs (CAS 54981-38-3 vs. 1794782-52-7) under identical pH/temperature .

- Data Collection: Use stopped-flow spectroscopy or HPLC to monitor reaction progress.

- Statistical Analysis: Apply Arrhenius equations to calculate activation energy differences (ΔEₐ) and quantify KIEs .

Methodological Challenge:

Deuterium’s isotopic effect may alter solubility or pKa. Pre-experiment calibration in buffer systems (e.g., phosphate buffer at pH 7.4) is critical to isolate KIEs from solvent effects .

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved when characterizing deuterated derivatives?

Answer: Stepwise Approach:

Multi-Method Validation: Cross-validate NMR (e.g., ¹³C DEPT for carbon-deuterium coupling) with high-resolution MS (HRMS) to distinguish isotopic clusters from impurities .

Computational Modeling: Use quantum chemistry software (e.g., Gaussian) to simulate NMR chemical shifts or IR spectra, comparing theoretical vs. experimental data .

Literature Benchmarking: Compare findings with thermodynamic data (e.g., ΔfH° of non-deuterated analogs at -612.3 kJ/mol) to identify anomalies .

Example Workflow:

Q. What strategies optimize the integration of 4-Acetamidobenzenesulfonic Acid-d4 into multidisciplinary studies (e.g., metabolomics and structural biology)?

Answer: Methodological Integration:

- Metabolomics: Pair with deuterated solvents (e.g., D2O) to minimize background interference in ¹H NMR-based flux analysis .

- Structural Biology: Use cryo-EM with deuterated probes to reduce radiation damage in sulfonic acid-labeled protein complexes .

- Data Synthesis: Apply multivariate analysis (e.g., PCA) to correlate isotopic tracer data with structural dynamics .

Case Study:

In enzyme inhibition studies, combine kinetic data (KIEs) with X-ray crystallography to map deuterium’s impact on active-site hydrogen bonding .

Addressing Methodological Gaps

Q. How can researchers ensure reproducibility in studies involving deuterated sulfonic acids under varying experimental conditions?

Answer:

- Standardized Protocols: Document deuterium exchange rates in aqueous solutions (e.g., 0.1% D2O v/v) to control labile deuterium loss .

- Error Reporting: Quantify uncertainties in instrumentation (e.g., ±0.5 kJ/mol in calorimetry) and include error bars in Arrhenius plots .

- Open Data: Share raw spectral datasets (e.g., via repositories like Zenodo) for independent validation .

Q. What theoretical frameworks guide the interpretation of deuterium’s role in reaction mechanisms for this compound?

Answer:

- Transition State Theory (TST): Predicts KIEs by comparing vibrational frequencies of reactants vs. transition states .

- Solvent Isotope Effects (SIEs): Differentiate primary KIEs (bond cleavage) from secondary effects (solvent reorganization) using H2O/D2O mixtures .

Example Application:

In sulfonamide hydrolysis, a higher KIE (kH/kD > 2) suggests deuterium’s impact on a rate-limiting proton transfer step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.